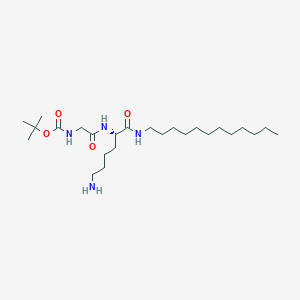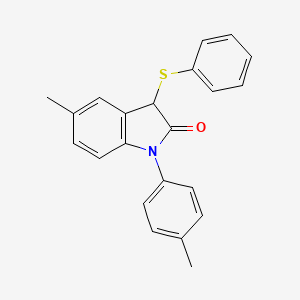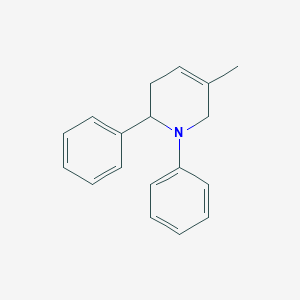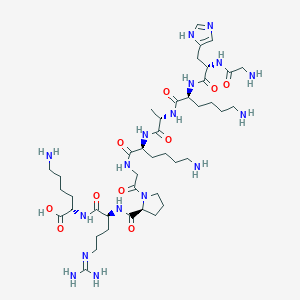
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide: is a chemical compound that belongs to the class of N-protected amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide typically involves the protection of the amino group of lysine with a Boc group, followed by the coupling of the protected lysine with glycine and dodecylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids and protecting groups under controlled conditions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Deprotected Lysine Derivatives: Resulting from the removal of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is used in peptide synthesis as a protected amino acid derivative. It facilitates the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of amino acid modifications on protein function .
Medicine: Its ability to protect amino groups makes it useful in the synthesis of peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of functionalized polymers and surfactants .
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amino groups . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)-L-proline: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-N’-methylethylenediamine: A Boc-protected diamine used in organic synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is unique due to its combination of a Boc-protected lysine with glycine and dodecylamine. This structure provides specific properties, such as enhanced solubility and stability, making it suitable for specialized applications in peptide synthesis and drug development .
Propiedades
Número CAS |
562870-05-7 |
|---|---|
Fórmula molecular |
C25H50N4O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[(2S)-6-amino-1-(dodecylamino)-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C25H50N4O4/c1-5-6-7-8-9-10-11-12-13-16-19-27-23(31)21(17-14-15-18-26)29-22(30)20-28-24(32)33-25(2,3)4/h21H,5-20,26H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 |
Clave InChI |
DCNXVATYQWIIEZ-NRFANRHFSA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)



![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
